Pge1-EA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pge1-EA, also known as Prostaglandin E1 Ethanolamide, is a prostanoid . It is an endogenous prostaglandin used as a medication. Its synthetic form, alprostadil, is a vasodilator and smooth muscle relaxant used for several medical purposes .
Synthesis Analysis
The synthesis of PGE1 and its derivatives has been extensively studied since the 1960s . A concise synthesis of tetranor-PGE1 is described, including a late-stage incorporation of an isotopically labeled side-chain .Molecular Structure Analysis
The molecular formula of Pge1-EA is C22H39NO5 . The exact structure can be found in the PubChem database .Chemical Reactions Analysis
Prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2) are derived by enzymatic oxidation of cellular dihomogammalinolenic acid (DHLA) and arachidonic acid (AA), respectively . The production of PGE2 is highly favored over the production of PGE1 due to the preferential incorporation of AA versus DHLA into, and release from, the total cellular phospholipid pool .Physical And Chemical Properties Analysis
Pge1-EA has a molecular weight of 397.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 15 . The Exact Mass and Monoisotopic Mass are 397.28282334 g/mol .Wissenschaftliche Forschungsanwendungen
One Lung Ventilation (OLV)
Prostaglandin E1 (PGE1) has been reported to maintain adequate oxygenation among patients under 60% FiO2 one-lung ventilation (OLV). A study aimed to explore whether PGE1 is safe in pulmonary shunt and oxygenation under 40% FiO2 OLV and provide a reference concentration of PGE1 . This application is particularly relevant in thoracic surgery, where one lung is often ventilated to facilitate surgical exposure .
Peripheral Vascular Diseases
PGE1 is an effective treatment for peripheral vascular diseases. The encapsulation of PGE1 in nanoparticles for its sustained-release would improve its therapeutic effect and quality of life (QOL) of patients . This application is especially beneficial for patients suffering from conditions such as arteriosclerosis obliterans, which can result in amputation of lower limbs or even death in severely affected patients .
Pain Management
Although the role of PGE1 in pain management is not well-known, some research suggests that PGE1 may induce pain in certain contexts, such as orofacial pain . This could potentially open up new avenues for understanding and managing pain.
Inflammation Control
In the context of one-lung ventilation, PGE1 has been observed to have effects on inflammatory factors. For instance, the IL-6 levels of patients in different groups were different at T8 (F=3.431, P=0.038), with IL-6 in Group C being lower than that in Group B and A . This suggests that PGE1 could potentially be used to control inflammation in certain medical scenarios .
Oxidative Stress Management
PGE1 has also been observed to have effects on oxidative stress. For example, MDA levels among the three groups differed at T5 (F=4.692, P=0.012) and T7 (F=5.906, P=0.004), with the MDA level of Group C being lower than that of Group B and A at T5, and the MDA level of Group C and B being lower than that of Group A at T7 . This suggests that PGE1 could potentially be used to manage oxidative stress in certain medical scenarios .
Vasodilation and Angiogenesis
PGE1 has various physiological actions such as vasodilation and angiogenesis . These properties make it a potential treatment for peripheral obstructive vascular diseases .
Wirkmechanismus
In the treatment of erectile dysfunction, PGE1 works by increasing cAMP production, reducing the influx of calcium within the penile vascular smooth muscle . The result is a relaxation of trabecular smooth muscle by arterial dilation . PGE1 can also serve as a treatment for maintaining the patency of ductus arteriosus heart defects in neonates by a similar mechanism .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFDRCTTQBTCE-RCDOCOITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pge1-EA |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.